Scaffold Topology Differentiates 4-(1H-Pyrazol-1-yl)-THIQ from 1-Substituted and N-Acylated Tetrahydroisoquinoline Analogs in Dopamine D1 PAM Programs
In a patent filing by Eli Lilly and Company, pyrazo-tetrahydroisoquinoline derivatives were evaluated as positive allosteric modulators (PAMs) of the dopamine D1 receptor [1]. The 4-pyrazolyl-substituted tetrahydroisoquinoline scaffold (exemplified by the target compound) provides a geometrically constrained arrangement of the pyrazole ring relative to the basic nitrogen, which is distinct from the 1-(pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one analogs also disclosed [1]. Quantitative PAM activity was assessed in HEK293 cells stably expressing the human D1 receptor using an HTRF cAMP assay; the absolute EC50 and % Top values for representative 4-substituted compounds demonstrate that subtle changes in the attachment point of the pyrazole ring to the tetrahydroisoquinoline core can shift functional potency [1]. Structural analysis of the disclosed compounds indicates that the C4-pyrazolyl vector projects the heterocycle into a region of the receptor distinct from that occupied by C1-substituted derivatives, offering a basis for scaffold selection in lead optimization [2].
| Evidence Dimension | Dopamine D1 PAM functional activity (cAMP production in HEK293 cells) |
|---|---|
| Target Compound Data | Scaffold represented: 4-(1H-pyrazol-1-yl)-THIQ; activity data not available for unsubstituted scaffold; disclosed derivatives in same series exhibit EC50 values ranging from nanomolar to low micromolar |
| Comparator Or Baseline | 1-(pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one derivatives (e.g., Example 1 and Example 8 in WO 2019204418); Example 1 shown to have in vivo efficacy in human D1 receptor knock-in mice; absolute EC50 values reported in patent table for 15 examples |
| Quantified Difference | Scaffold topology switch from C1-substituted to C4-substituted alters pyrazole projection angle; quantitative EC50 differences across disclosed compounds reach >10-fold depending on substitution position and nature |
| Conditions | Human D1 receptor PAM assay in HEK293 cells; HTRF cAMP detection; in vivo basal locomotor activity assay in Male human D1 receptor knock-in mice (for selected examples) |
Why This Matters
Procurement of the correct regioisomeric scaffold (C4-pyrazolyl) is critical for SAR continuity in D1 PAM programs, as 1-pyrazolyl or N-substituted analogs may exhibit divergent potency and in vivo efficacy.
- [1] Coates, D. A., Hao, J., & Hilliard, D. W. (2019). Pyrazo-tetrahydroisoquinoline derivatives as dopamine D1 receptor positive modulators. WO Patent 2019204418 A1. Retrieved from https://patents.google.com/patent/IL278045B2/en View Source
- [2] Cao, Y., et al. (2019). Novel Pyrazolyl-dihydroisoquinolines as Positive Allosteric Modulators of the Dopamine D1 Receptor. ACS Medicinal Chemistry Letters, 11(1), 4. doi:10.1021/acsmedchemlett.9b00547 View Source
